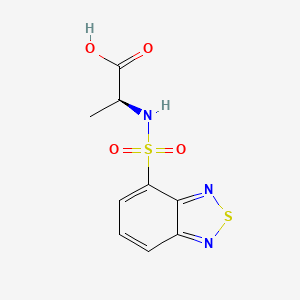
(2S)-2-(2,1,3-Benzothiadiazole-4-sulfonamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,1,3-Benzothiadiazole-4-sulfonamido)propanoic acid is a compound that features a benzothiadiazole core, which is known for its strong electron-withdrawing properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,1,3-Benzothiadiazole-4-sulfonamido)propanoic acid typically involves the introduction of the benzothiadiazole moiety into the propanoic acid framework. One common method includes the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with an appropriate amino acid derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,1,3-Benzothiadiazole-4-sulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzothiadiazole ring can be oxidized under strong oxidative conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination, or nitrating agents like nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce halogens or nitro groups onto the benzothiadiazole ring.
Scientific Research Applications
(2S)-2-(2,1,3-Benzothiadiazole-4-sulfonamido)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S)-2-(2,1,3-Benzothiadiazole-4-sulfonamido)propanoic acid involves its interaction with specific molecular targets. The benzothiadiazole core can participate in electron transfer processes, making it useful in electronic applications. In biological systems, the sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, known for its electron-withdrawing properties and used in similar applications.
Benzothiazole: Another related compound with a sulfur and nitrogen heterocycle, used in the synthesis of dyes and pharmaceuticals.
Benzoxazole: Similar in structure but with an oxygen atom, used in optical brighteners and as a building block in organic synthesis.
Uniqueness
(2S)-2-(2,1,3-Benzothiadiazole-4-sulfonamido)propanoic acid is unique due to the presence of both the benzothiadiazole and sulfonamide groups, which confer distinct electronic and chemical properties. This combination makes it particularly valuable in applications requiring strong electron-withdrawing capabilities and specific interactions with biological targets.
Properties
Molecular Formula |
C9H9N3O4S2 |
|---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
(2S)-2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)propanoic acid |
InChI |
InChI=1S/C9H9N3O4S2/c1-5(9(13)14)12-18(15,16)7-4-2-3-6-8(7)11-17-10-6/h2-5,12H,1H3,(H,13,14)/t5-/m0/s1 |
InChI Key |
FIGWKCMUEACGHJ-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=NSN=C21 |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=NSN=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





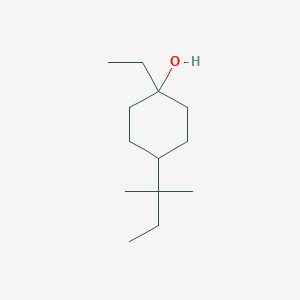

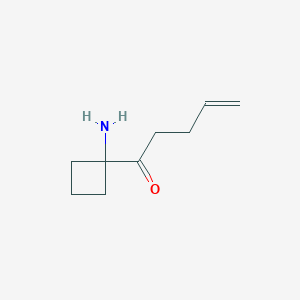

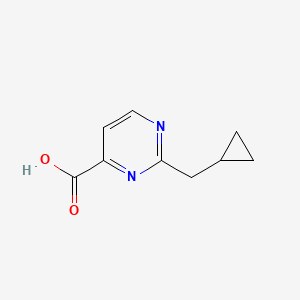
![1-Methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B13162560.png)
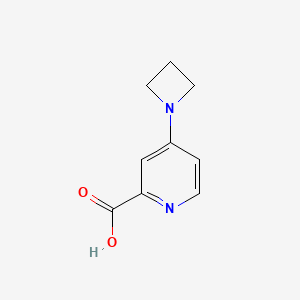



![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13162584.png)
